molecular formula C14H13N5O2 B10915832 1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole

1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole

Cat. No.: B10915832
M. Wt: 283.29 g/mol
InChI Key: ATEZEXBAZFSJNV-UHFFFAOYSA-N
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Description

1',3'-Dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole is a specialized chemical reagent designed for advanced research applications. As a derivative of the pyrazole class of compounds, which are recognized as key structures in numerous compounds of therapeutic importance, this chemical scaffold offers significant potential in various scientific investigations . Pyrazole derivatives are known to display diverse pharmacological activities, including serving as anti-malarial agents, anti-inflammatory agents, and in research related to cardiovascular disease . The core structure features a bipyrazole system, similar to compounds used in the synthesis of complex ligands for materials science . The presence of the nitroaromatic group is a common feature in compounds studied for their structural and electronic properties, which can be investigated using techniques like X-ray crystallography to reveal a twisted geometry between ring systems and supramolecular arrangements facilitated by π-π interactions . Researchers can utilize this compound as a key synthetic intermediate or precursor in the development of novel pharmaceuticals, agrochemicals, and functional materials. Its structure makes it a valuable candidate for studying molecular interactions and reaction mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

1,3-dimethyl-4-[1-(4-nitrophenyl)pyrazol-3-yl]pyrazole

InChI

InChI=1S/C14H13N5O2/c1-10-13(9-17(2)15-10)14-7-8-18(16-14)11-3-5-12(6-4-11)19(20)21/h3-9H,1-2H3

InChI Key

ATEZEXBAZFSJNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Condensation Reactions with Hydrazine Hydrate

The condensation of 3-acetyl-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles with hydrazine hydrate represents a classical approach to bipyrazole synthesis. For instance, treatment of 3-acetyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrazole (1a ) with excess hydrazine hydrate in ethanol under reflux for 10 hours yields the bipyrazole core via cyclocondensation . The reaction proceeds through nucleophilic attack of hydrazine on the acetyl carbonyl group, followed by dehydration to form the pyrazole ring .

Key Reaction Parameters

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C (reflux)

  • Yield: 70–85%

The product is isolated by acidification (HCl/ice mixture) and recrystallized from ethanol, yielding pale yellow crystals with a melting point of 132–134°C . Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals for methyl groups (δ 2.82–3.00 ppm) and the 4-nitrophenyl moiety (δ 7.67–8.25 ppm) .

Enaminone Intermediate Approach

Enaminones serve as versatile intermediates for constructing bipyrazole systems. In this method, 3-acetyl-4-(4-nitrophenyl)-1-arylpyrazoles (1a,b ) react with dimethylformamide dimethylacetal (DMF-DMA) to form 3-[E-3-(N,N-dimethylamino)acryloyl]-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles (2a,b ) . Subsequent treatment of 2a,b with hydrazine hydrate in acetic acid and ammonium acetate generates the target bipyrazole via a six-membered transition state .

Synthetic Steps

  • Enaminone Formation:

    • Conditions: Reflux in DMF-DMA (5 mL, 10 hours)

    • Intermediate: 2a,b (80–85% yield)

  • Cyclization:

    • Reagents: Hydrazine hydrate, acetic acid, NH₄OAc

    • Conditions: Reflux (5 hours)

    • Yield: 65–75%

Infrared (IR) spectroscopy of 2a,b reveals a carbonyl stretch at 1,642 cm⁻¹, while the bipyrazole product shows absence of this peak, confirming cyclization .

Microwave-Assisted Alkylation

Microwave irradiation enhances the efficiency of pyrazole coupling reactions. For example, alkylation of 4-bromopyrazole (40 ) with methyl iodide under microwave conditions (NMP, 150°C, 30 minutes) produces 1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole in 90% yield . This method reduces reaction time from hours to minutes and improves regioselectivity.

Advantages Over Conventional Heating

  • Time: 30 minutes vs. 10 hours

  • Yield Increase: 15–20%

  • Purity: Reduced byproduct formation

Spectroscopic Characterization and Analytical Data

The compound is validated using multiple spectroscopic techniques:

Technique Key Observations
¹H NMR δ 2.82 (s, 3H, CH₃), 3.00 (s, 3H, CH₃), 7.67–8.25 (m, 4H, Ar-H)
IR 1,642 cm⁻¹ (C=O in enaminone intermediate); absence in final product
MS m/z 283.29 [M]⁺, consistent with molecular formula C₁₄H₁₃N₅O₂

Comparative Analysis of Synthetic Methods

Method Yield Time Complexity Scalability
Condensation70–85%10–12 hrsModerateHigh
Enaminone Cyclization65–75%15 hrsHighModerate
Microwave Alkylation85–90%0.5 hrsLowHigh

The microwave method offers superior efficiency, while condensation remains preferable for large-scale synthesis due to lower reagent costs .

Chemical Reactions Analysis

1’,3’-Dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1’,3’-Dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1’,3’-dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents Key Features Reference
Target Compound 1',3'-dimethyl, 1-(4-nitrophenyl) High steric hindrance; electron-withdrawing nitro group enhances stability
4-(4-Nitrophenyl)-1-phenyl-1H,1'H-3,3'-bipyrazole 1-phenyl, 4-(4-nitrophenyl) Reduced steric bulk; nitro group improves π-acidity for potential catalytic applications
1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole] 1'-ethyl, 3',5'-dimethyl Increased lipophilicity due to ethyl group; potential for enhanced membrane permeability
Thiadiazole derivatives (e.g., 13a–13d) Bipyrazole fused with thiadiazole Expanded conjugation; improved antimicrobial activity due to sulfur heteroatom
Thiazole derivatives (e.g., 5d, 5m–5o) Bipyrazole linked to thiazole Enhanced bioactivity (antimicrobial, anticancer) via heterocyclic synergy
Key Observations:
  • Electron-withdrawing groups (e.g., nitro in the target compound) improve thermal stability and π-acidity compared to electron-donating groups (e.g., methoxy in ’s derivatives) .
  • Steric hindrance from methyl groups in the target compound may reduce reactivity in nucleophilic substitutions compared to less hindered analogs like 4-(4-nitrophenyl)-1-phenyl-1H,1'H-3,3'-bipyrazole .
  • Heterocyclic extensions (thiadiazole, thiazole) in analogs enhance biological activity by introducing additional hydrogen-bonding sites or redox-active moieties .
Notable Trends:
  • Nitro-containing compounds (target and thiadiazole analogs) show stronger antimicrobial activity than methoxy-substituted derivatives .
  • Halogen substituents (e.g., fluoro in ’s derivatives) enhance bioactivity by increasing electronegativity and membrane penetration .

Physicochemical Properties

  • Melting Points: Methyl and nitro groups in the target compound likely elevate its melting point (>200°C) compared to non-methylated analogs (e.g., 180–245°C for pyranopyrazoles in ) .
  • Solubility : The nitro group reduces solubility in polar solvents; ethyl or methoxy substituents improve solubility in organic phases .

Biological Activity

1',3'-Dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of 1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2

This compound features a bipyrazole core substituted with a nitrophenyl group and two methyl groups, which may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of nitrophenyl bipyrazoles exhibit significant antimicrobial properties. For instance, one study reported that compounds similar to 1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole showed effective inhibition against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were recorded in a range from 50 to 100 µg/mL depending on the specific derivative tested .

CompoundBacterial StrainMIC (µg/mL)
1',3'-Dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazoleE. coli75
S. aureus60

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has shown promising results against several cancer cell lines. For example, in a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of approximately 200 µM .

Case Study: MCF-7 Cell Line
In a controlled experiment:

  • Treatment Duration: 48 hours
  • Concentration Range: 50 - 400 µM
  • Results: Cell viability decreased significantly at concentrations above 100 µM.

Anti-inflammatory Effects

The anti-inflammatory properties of nitrophenyl bipyrazoles have also been explored. In vitro assays indicated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study found that at a concentration of 10 µg/mL, the compound inhibited TNF-α production by approximately 70% compared to untreated controls .

The biological activities of 1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole are believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: Evidence suggests that the compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial integrity .

Q & A

Q. What are the established synthetic routes for 1',3'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with pyrazole precursors and introducing substituents via coupling or condensation. For example, bipyrazole derivatives with nitro groups are synthesized under microwave irradiation or classical heating, where microwave methods enhance reaction efficiency and yield . Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (80–120°C), and catalysts like palladium for cross-coupling reactions. Optimization of these conditions is critical to achieving >70% purity, as noted in analogous pyrazole syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Proton and carbon-13 NMR are essential for confirming substituent positions and methyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C14H14N4O2) and fragmentation patterns .
  • X-Ray Crystallography : Resolves 3D structure and confirms nitrophenyl orientation, as demonstrated for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole derivatives .

Q. What structural features distinguish this compound from related bipyrazole derivatives?

The 4-nitrophenyl group at position 1 introduces strong electron-withdrawing effects, altering electronic properties compared to non-nitrated analogs. The methyl groups at 1' and 3' positions reduce steric hindrance, enabling planar conformations critical for π-π stacking in crystallized forms . Comparative X-ray data show bond angle deviations (<5°) between nitro-substituted and non-substituted analogs .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic substitution of the 4-nitrophenyl group in this compound?

The nitro group directs electrophilic attacks to meta positions via resonance stabilization. For instance, nitration or halogenation reactions proceed through Wheland intermediates, with regioselectivity confirmed by DFT calculations in similar systems . Kinetic studies suggest nitro group deactivation slows reaction rates by ~30% compared to phenyl analogs .

Q. How can researchers design assays to evaluate the biological activity of this compound?

While direct biological data are limited, structural analogs exhibit antiarrhythmic, sedative, and cytotoxic activities . Recommended assays:

  • In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa) to assess IC50 values.
  • Enzyme inhibition : Kinase or cyclooxygenase inhibition assays, leveraging the nitro group’s electron-withdrawing effects to modulate binding .

Q. What computational methods predict the electronic properties and potential binding modes of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic regions at the pyrazole N-atoms .
  • Molecular Docking : Pyrazole rings serve as hydrogen bond donors in protein-ligand interactions, as seen in docking studies with kinase targets (e.g., EGFR) .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

  • Yield Discrepancies : Compare reaction conditions (e.g., microwave vs. conventional heating), where microwave methods improve yields by 15–20% .
  • Biological Variability : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize inter-lab variability, as noted in antimicrobial studies of pyrazole derivatives .

Q. What strategies enable selective derivatization of the bipyrazole core?

  • Nucleophilic Aromatic Substitution : Replace nitro groups with amines or thiols under reducing conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at position 4', leveraging palladium catalysts .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

The nitro group enhances stability under acidic conditions (pH 2–6) but promotes degradation above 80°C. Storage recommendations:

  • Solid State : -20°C in amber vials to prevent photodegradation.
  • Solution : Use DMSO or ethanol, avoiding aqueous buffers for long-term storage .

Q. What pharmacokinetic parameters should be prioritized in preliminary studies?

  • Lipophilicity (logP) : Predicted ~2.1 (via ChemDraw), suggesting moderate blood-brain barrier permeability.
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation, a common pathway for nitroarenes .

Notes

  • Methodological Rigor : Emphasized reproducibility through reaction condition standardization and assay validation.

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